

Spectroscopic Profile of 5-Bromopyridine-3-sulfonic acid: A Technical Guide

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Compound of Interest

Compound Name: *5-Bromopyridine-3-sulfonic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound **5-Bromopyridine-3-sulfonic acid** (CAS Number: 62009-34-1).[1][2] Due to the limited availability of public experimental spectra, this document presents predicted data and general methodologies for spectroscopic analysis. The information is intended to serve as a reference for researchers and professionals in drug development and related scientific fields.

Molecular Structure and Properties

- Molecular Formula: C₅H₄BrNO₃S[1][2][3]
- Molecular Weight: 238.06 g/mol [2]
- IUPAC Name: **5-bromopyridine-3-sulfonic acid**[3]
- SMILES: C1=C(C=NC=C1Br)S(=O)(=O)O[3]

Spectroscopic Data Summary

While comprehensive experimental spectroscopic data for **5-Bromopyridine-3-sulfonic acid** is not readily available in the public domain, predicted mass spectrometry data provides valuable insights into its mass-to-charge ratio.

Mass Spectrometry (MS)

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of **5-Bromopyridine-3-sulfonic acid**. This data is computationally derived and serves as a theoretical reference.[3]

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	237.91681	128.1
[M+Na] ⁺	259.89875	141.8
[M-H] ⁻	235.90225	132.9
[M+NH ₄] ⁺	254.94335	148.4
[M+K] ⁺	275.87269	130.3
[M+H-H ₂ O] ⁺	219.90679	129.0
[M+HCOO] ⁻	281.90773	143.5
[M+CH ₃ COO] ⁻	295.92338	179.8
[M+Na-2H] ⁻	257.88420	136.6
[M] ⁺	236.90898	148.7
[M] ⁻	236.91008	148.7

Table 1: Predicted Mass Spectrometry Data for **5-Bromopyridine-3-sulfonic acid** Adducts. Data sourced from PubChem.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, public experimental ¹H NMR and ¹³C NMR data for **5-Bromopyridine-3-sulfonic acid** are not available. Commercial suppliers may possess this data.[4]

Infrared (IR) Spectroscopy

No public experimental IR spectrum for **5-Bromopyridine-3-sulfonic acid** has been identified. However, a study on the related compound, Pyridine-3-sulfonic acid, provides some expected vibrational modes.[5] For **5-Bromopyridine-3-sulfonic acid**, one would anticipate characteristic absorption bands corresponding to:

- O-H stretching of the sulfonic acid group.
- S=O stretching (symmetric and asymmetric) of the sulfonyl group.
- C-H stretching and bending of the pyridine ring.
- C=C and C=N stretching within the pyridine ring.
- C-Br stretching.
- S-O stretching.[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Methodology:

- Sample Preparation: Dissolve a small amount of **5-Bromopyridine-3-sulfonic acid** in a suitable solvent (e.g., methanol, acetonitrile/water).
- Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like this.
- Analysis: The ionized sample is guided into a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., D₂O, DMSO-d₆).
- ¹H NMR Spectroscopy: The sample is placed in a high-field magnet and irradiated with radio waves to excite the ¹H nuclei. The resulting signals provide information on the chemical environment, integration (number of protons), and coupling of protons.
- ¹³C NMR Spectroscopy: A similar principle is applied to the ¹³C nuclei to determine the number and types of carbon atoms.

Infrared (IR) Spectroscopy

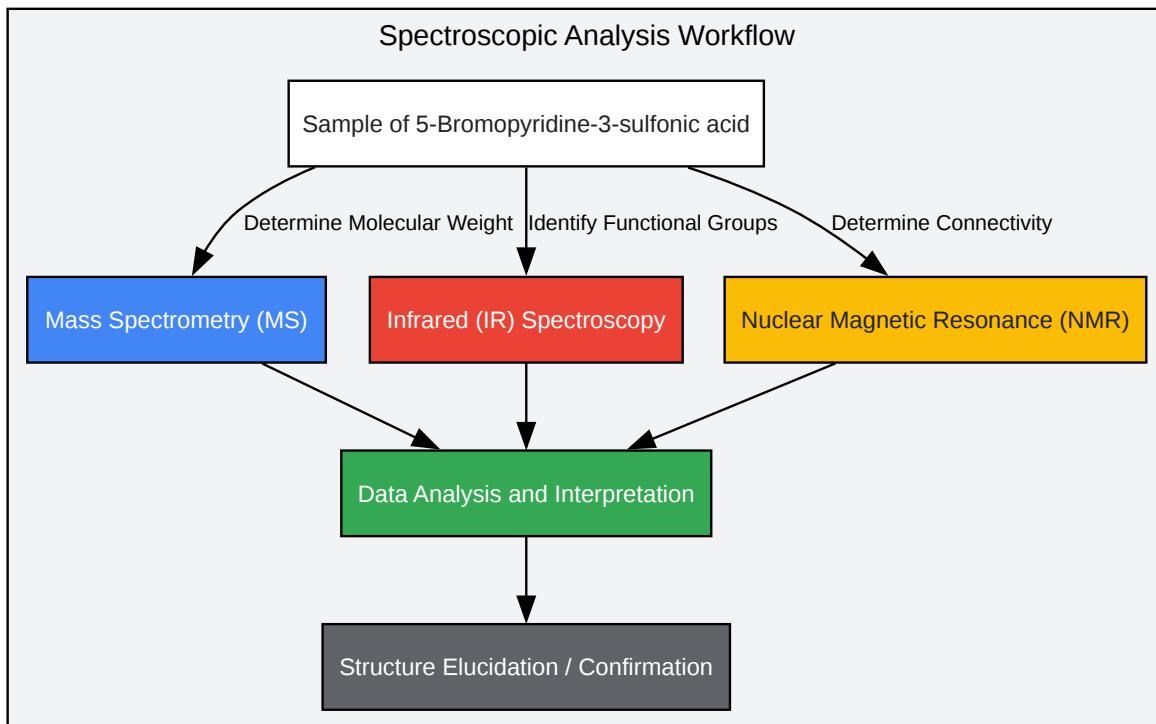
Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: For a solid sample, the compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet.[6]
- Analysis: The sample is placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at different frequencies.
- Spectrum Generation: A plot of absorbance or transmittance versus wavenumber is generated, showing the characteristic absorption bands of the functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of **5-Bromopyridine-3-sulfonic acid** based on available data. For definitive structural confirmation and in-depth analysis, the acquisition of experimental spectra is recommended.

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